2-methyl-5-{1-[(5-methylpiperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}-N-phenylbenzamide hydrochloride
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Overview
Description
2-methyl-5-{1-[(5-methylpiperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}-N-phenylbenzamide hydrochloride is a complex organic compound that features a combination of piperidine, triazole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-{1-[(5-methylpiperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}-N-phenylbenzamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Moiety: This involves the alkylation of a piperidine precursor with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate.
Formation of the Triazole Ring: This step involves the cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring.
Coupling with Benzamide: The final step involves coupling the piperidine-triazole intermediate with a benzamide derivative under amide formation conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce reaction times. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-{1-[(5-methylpiperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}-N-phenylbenzamide hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and triazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-methyl-5-{1-[(5-methylpiperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}-N-phenylbenzamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure that allows for interaction with various biological targets.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a building block in drug development.
Mechanism of Action
The mechanism of action of 2-methyl-5-{1-[(5-methylpiperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}-N-phenylbenzamide hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The piperidine and triazole moieties are known to facilitate binding to these targets, leading to modulation of their activity . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-methyl-5-{1-[(5-methylpiperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}-N-phenylbenzamide
- **5-methyl-1-[(5-methylpiperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}-N-phenylbenzamide
Uniqueness
2-methyl-5-{1-[(5-methylpiperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}-N-phenylbenzamide hydrochloride is unique due to the presence of the hydrochloride salt, which can enhance its solubility and stability in aqueous environments . This makes it particularly useful in biological and medicinal applications where solubility is a critical factor.
Properties
Molecular Formula |
C23H28ClN5O |
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Molecular Weight |
426.0 g/mol |
IUPAC Name |
2-methyl-5-[1-[(5-methylpiperidin-3-yl)methyl]triazol-4-yl]-N-phenylbenzamide;hydrochloride |
InChI |
InChI=1S/C23H27N5O.ClH/c1-16-10-18(13-24-12-16)14-28-15-22(26-27-28)19-9-8-17(2)21(11-19)23(29)25-20-6-4-3-5-7-20;/h3-9,11,15-16,18,24H,10,12-14H2,1-2H3,(H,25,29);1H |
InChI Key |
WQIGIIDVUURLQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CNC1)CN2C=C(N=N2)C3=CC(=C(C=C3)C)C(=O)NC4=CC=CC=C4.Cl |
Origin of Product |
United States |
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